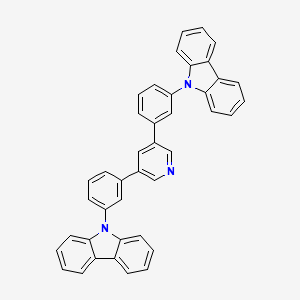

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Beschreibung

BenchChem offers high-quality 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[3-[5-(3-carbazol-9-ylphenyl)pyridin-3-yl]phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H27N3/c1-5-19-38-34(15-1)35-16-2-6-20-39(35)43(38)32-13-9-11-28(24-32)30-23-31(27-42-26-30)29-12-10-14-33(25-29)44-40-21-7-3-17-36(40)37-18-4-8-22-41(37)44/h1-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHOGVHFPFGPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CN=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199631 | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013405-25-8 | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013405-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9′-(3,5-Pyridinediyldi-3,1-phenylene)bis[9H-carbazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is a complex organic molecule characterized by a central pyridine ring symmetrically substituted with two 3-(9H-carbazol-9-yl)phenyl moieties. Its unique structure, featuring electron-donating carbazole units and an electron-accepting pyridine core, imparts valuable photophysical and electronic properties. These characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry. The synthesis of this molecule, therefore, is a critical step in harnessing its potential.

Synthetic Strategies: A Mechanistic Perspective

The construction of the C-N bonds between the carbazole and phenyl rings is the cornerstone of synthesizing 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Two primary cross-coupling methodologies have proven most effective: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on factors such as catalyst availability, substrate scope, and desired reaction conditions.

1. The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1][2] It has become a favored method for synthesizing aryl amines due to its high efficiency, broad functional group tolerance, and relatively mild reaction conditions compared to traditional methods.[1][3]

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-bromophenylpyridine) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The carbazole coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, and regeneration of the Pd(0) catalyst.[3]

The selection of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[4] Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine or XPhos, are often employed to facilitate the reductive elimination step and improve reaction yields.[5]

2. The Ullmann Condensation: A Copper-Promoted Alternative

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N bonds.[6] While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, it remains a viable and sometimes preferred method, particularly for large-scale syntheses.[6]

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] Innovations in this method have led to the use of soluble copper catalysts and various ligands to improve reaction efficiency and lower reaction temperatures.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine via the Buchwald-Hartwig amination.

Core Reaction:

Figure 1: A simplified representation of the key components in the Buchwald-Hartwig synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,5-Dibromopyridine | 236.90 | 1.0 g | 4.22 |

| 9H-Carbazole | 167.21 | 1.56 g | 9.33 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.047 g | 0.21 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 0.085 g | 0.42 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.22 g | 12.66 |

| Anhydrous Toluene | - | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dibromopyridine (1.0 g, 4.22 mmol), 9H-carbazole (1.56 g, 9.33 mmol), and sodium tert-butoxide (1.22 g, 12.66 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to the flask via a syringe. In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.047 g, 0.21 mmol) and tri-tert-butylphosphine (0.085 g, 0.42 mmol) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a continuous flow of nitrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The final product, a white to off-white solid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Workflow Diagram:

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. dea.gov [dea.gov]

photophysical properties of carbazole-based pyridine derivatives

An In-depth Technical Guide to the Photophysical Properties of Carbazole-Based Pyridine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The unique synergy between the electron-donating carbazole moiety and the electron-accepting pyridine ring has established carbazole-based pyridine derivatives as a cornerstone in the development of advanced organic functional materials. Their versatile and highly tunable photophysical properties make them exceptional candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis. This guide provides a comprehensive exploration of the core principles governing the photophysics of these molecules. We delve into the fundamental electronic transitions, molecular design strategies that dictate their optical behavior, and the state-of-the-art experimental techniques used for their characterization. By synthesizing theoretical underpinnings with field-proven experimental insights, this document serves as an essential resource for researchers and professionals aiming to harness the full potential of this remarkable class of compounds.

Fundamental Photophysical Principles: The Donor-Acceptor Interaction

The photophysical behavior of carbazole-based pyridine derivatives is primarily governed by their donor-acceptor (D-A) architecture. The carbazole unit, a well-known hole-transporting material, serves as the electron donor, while the electron-deficient pyridine ring acts as the acceptor.[1][2] This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to their functionality.

Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited singlet state (S₁). The energy of this transition is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO), predominantly localized on the carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the pyridine acceptor.[3][4] From the S₁ state, the molecule can relax through several pathways, as illustrated in the Jablonski diagram below.

Caption: Simplified Jablonski diagram for a D-A molecule.

A critical parameter for many applications, particularly in OLEDs, is the energy gap between the S₁ and T₁ states (ΔE_ST). In D-A molecules, strategic design can minimize this gap, enabling efficient Reverse Intersystem Crossing (RISC). This process allows triplet excitons, which are typically non-emissive in fluorescent molecules, to be converted back into singlet excitons and subsequently emit light. This phenomenon, known as Thermally Activated Delayed Fluorescence (TADF), is a key mechanism for achieving near-100% internal quantum efficiency in third-generation OLEDs.[4]

Molecular Design and Synthesis Strategies

The photophysical properties of these derivatives are not static; they can be meticulously tuned through synthetic chemistry. The primary goal is to control the spatial overlap between the HOMO and LUMO wavefunctions, which directly influences the ΔE_ST and emission characteristics.

Controlling the Dihedral Angle

A large dihedral (twist) angle between the carbazole and pyridine moieties is a cornerstone of modern TADF emitter design.[5] By introducing bulky substituents, such as tert-butyl groups, adjacent to the D-A linkage, chemists can induce significant steric hindrance. This forces the two units out of plane, spatially separating the HOMO on the carbazole from the LUMO on the pyridine.[5][6] This separation minimizes the electron exchange energy, a major contributor to the singlet-triplet splitting, thereby resulting in a very small ΔE_ST.[3][6]

Modulating Donor and Acceptor Strength

The emission color can be tuned from blue to green and even red by modifying the electron-donating strength of the carbazole unit or the electron-accepting strength of the pyridine unit.[3] For instance, attaching additional donor groups to the carbazole scaffold raises the HOMO energy level, leading to a red-shifted emission. Conversely, incorporating strong electron-withdrawing groups, such as cyano (-CN) groups, onto the pyridine ring lowers the LUMO energy, also causing a bathochromic shift in both absorption and emission spectra.[1][3]

Caption: Key molecular design strategies for tuning properties.

Common Synthetic Routes

Several robust synthetic methodologies are employed to construct these D-A systems.

-

Suzuki Cross-Coupling: A versatile method for creating C-C bonds between a boronic acid derivative of one moiety and a halogenated derivative of the other, catalyzed by a palladium complex.[7]

-

Knoevenagel Condensation: Used for synthesizing derivatives with a vinyl linkage by reacting a carbazole aldehyde with a pyridine acetonitrile derivative.[1][8][9]

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction ideal for forming the C-N bond directly between a carbazole and a halogenated pyridine.

Experimental Characterization Workflow

A multi-faceted approach is required to fully characterize the photophysical and electrochemical properties of these materials. The causality behind this workflow is to build a complete energy level picture, understand excited-state dynamics, and predict device performance.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Efficient thermally activated delayed fluorescence based on carbonitrile-substituted pyridine and carbazole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Efficient thermally activated delayed fluorescence based on carbonitrile-substituted pyridine and carbazole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

electrochemical characterization of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

An In-Depth Technical Guide to the Electrochemical Characterization of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the , a molecule of significant interest in the field of organic electronics. Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, high charge carrier mobility, and thermal stability, making them prime candidates for use in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs)[1][2]. Understanding the electrochemical properties of this specific compound is paramount for evaluating its suitability as a functional material, particularly as a hole transport material (HTM)[3][4]. This document details the principles, experimental protocols, and data interpretation for key analytical techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS). It is intended for researchers and scientists in materials science and drug development seeking to elucidate the electronic structure and charge transport characteristics of novel organic semiconductors.

Introduction: The Significance of Electrochemical Properties

The performance of organic electronic devices is intrinsically linked to the energy levels of the constituent materials. For a hole transport material like 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the efficiency of charge injection, transport, and blocking. Electrochemical techniques offer a direct and reliable method to probe these fundamental electronic properties[2].

By measuring the redox potentials (oxidation and reduction), we can:

-

Estimate HOMO and LUMO Energy Levels: The oxidation potential is directly related to the HOMO level, which governs the material's ability to donate an electron (hole transport). The reduction potential relates to the LUMO level, indicating its electron-accepting ability.[5]

-

Determine the Electrochemical Band Gap: The difference between the HOMO and LUMO levels provides the electrochemical band gap, a crucial parameter for device engineering.

-

Assess Stability: The reversibility of the redox processes observed in cyclic voltammetry gives an indication of the chemical stability of the molecule in its oxidized and reduced states. For carbazole derivatives, irreversible oxidation can sometimes indicate dimerization or polymerization reactions.[6]

-

Evaluate Charge Transfer Kinetics: Techniques like Electrochemical Impedance Spectroscopy (EIS) provide insight into the efficiency of charge transfer at interfaces, a critical factor in overall device performance.[7][8]

This guide provides the scientific rationale and step-by-step protocols to perform these critical characterizations.

The Three-Electrode System: A Foundation for Accurate Measurement

Modern voltammetric techniques utilize a three-electrode setup to ensure precise control over the applied potential and accurate measurement of the resulting current, mitigating issues like solution resistance (iR drop) that can distort results.[9][10]

-

Working Electrode (WE): The electrode where the reaction of interest occurs. It is typically made of an inert material such as glassy carbon, platinum, or gold, providing a surface for the electron transfer process without participating chemically.[10]

-

Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is controlled and measured. Common choices include the Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[9][10]

-

Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing current equal and opposite to that flowing through the working electrode. It is typically a platinum wire or graphite rod with a large surface area to ensure that the reactions at its surface do not limit the overall process.[10]

dot

Caption: The principle of Cyclic Voltammetry, showing the applied potential waveform and the resulting current response.

Data Interpretation: From Voltammograms to Energy Levels

The primary goal is to determine the onset potentials of oxidation (E_ox_onset) and reduction (E_red_onset), which correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

Calculation of HOMO and LUMO Levels

The energy levels can be estimated using the potentials measured against the internal ferrocene standard. The absolute energy level of the Fc/Fc⁺ couple is widely accepted to be -4.8 eV relative to the vacuum level. [11][12] The equations are as follows:

-

E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8] [12]* E_LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8] [12] Where:

-

E_ox_onset vs Fc/Fc⁺ = E_ox_onset (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl)

-

E_red_onset vs Fc/Fc⁺ = E_red_onset (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl)

The electrochemical band gap (E_g) is then simply:

-

E_g (electrochem) = E_LUMO - E_HOMO

dot

Caption: Relationship between electrochemical potentials and molecular orbital energy levels.

Summarizing Key Data

All quantitative results should be compiled into a clear table for easy comparison and reference.

| Parameter | Value (V vs Fc/Fc⁺) | Calculated Energy (eV) |

| Oxidation Onset (E_ox_onset) | [Experimental Value] | |

| Reduction Onset (E_red_onset) | [Experimental Value] | |

| HOMO Level | [Calculated Value] | |

| LUMO Level | [Calculated Value] | |

| Electrochemical Band Gap (E_g) | [Calculated Value] |

Advanced Techniques for Deeper Insight

While CV is the workhorse, other techniques provide higher sensitivity and more detailed information about the material's properties.

Differential Pulse Voltammetry (DPV)

DPV is a pulse technique that offers significantly higher sensitivity and better resolution than CV. [13]It works by superimposing small pulses of a constant amplitude onto a linearly increasing potential ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted. This differential measurement effectively subtracts the non-faradaic (capacitive) background current, resulting in a peak-shaped voltammogram with a much better signal-to-noise ratio. [14][15]

-

Application: DPV is ideal for accurately determining the peak potentials of redox events, especially for irreversible or quasi-reversible systems, and for detecting species at very low concentrations. [13][14]The experimental setup and solution preparation are identical to that for CV.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the interfacial properties and charge transport dynamics of materials. [7]It is particularly valuable for characterizing thin films of materials like 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine when they are integrated into a device structure.

-

Principle: A small amplitude AC voltage is applied to the system over a wide range of frequencies (e.g., 1 MHz to 0.1 Hz), and the resulting AC current is measured. The impedance (Z), which is the frequency-dependent resistance to current flow, is calculated. [16]* Data Presentation: The data is typically visualized in a Nyquist plot (plotting the imaginary part of impedance against the real part).

-

Interpretation: The shape of the Nyquist plot provides qualitative and quantitative information. Semicircles in the plot are often associated with charge transfer resistances and capacitances at different interfaces within the device (e.g., electrode/HTM interface). [7][17]By fitting the data to an appropriate equivalent circuit model, one can extract values for parameters like charge transfer resistance (R_ct), which is inversely related to the rate of charge transfer. A lower R_ct is desirable for efficient device operation. [7]

Conclusion

The using a combination of Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy provides a comprehensive understanding of its electronic structure and charge transport properties. Accurate determination of the HOMO/LUMO energy levels via CV, refined by the sensitivity of DPV, is the first critical step in assessing its potential as a hole transport material. Furthermore, EIS offers invaluable insights into the interfacial kinetics when the material is incorporated into a device architecture. The methodologies and protocols outlined in this guide provide a robust framework for researchers to obtain reliable, high-quality data, enabling the rational design and optimization of next-generation organic electronic devices.

References

-

Abdullah M. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Engineering and Technology Innovation, 5(4), 252-263.

-

ECHEMI. (n.d.). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ECHEMI.

-

IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA.

-

Anonymous. (n.d.). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Vdocument.

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.

-

Gorgun, N., & Kandemir, H. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Dergipark.

-

Various Authors. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. ResearchGate.

-

Leona, L., et al. (2012). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 74(2), 167-174.

-

Abdulrahim, S. M., Ahmad, Z., & Al-Thani, N. (2020). Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. MDPI.

-

Abdullah, M. A. (2015). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate.

-

Vesztergom, S., et al. (2003). Consecutive cyclic voltammetric curves obtained for carbazole... ResearchGate.

-

Dr. Shamsa. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.

-

Singh, S., et al. (2023). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Publications.

-

Abdulrahim, S. M., Ahmad, Z., & Al-Thani, N. (2020). Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. Semantic Scholar.

-

Shi, D., et al. (2016). Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles. Nanoscale.

-

Nonomura, K., et al. (2017). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. J-STAGE.

-

Zhang, M., et al. (2015). Exploring the electrochemical properties of hole transporting materials from first-principles calculations: an efficient strategy to improve the performance of perovskite solar cells. Semantic Scholar.

-

Wikipedia. (n.d.). Differential pulse voltammetry. Wikipedia.

-

MSU Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU Chemistry.

-

Obolda, A., et al. (2017). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. RSC Advances.

-

Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry Instruments.

-

Chemisting. (2022). A home setup for cyclic voltammetry. Chemisting.

-

Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). Pine Research Instrumentation.

-

Grygiel, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.

-

Gamry Instruments. (n.d.). Differential Pulse Voltammetry (DPV). Gamry Instruments.

-

Bertoluzzi, L., & Bisquert, J. (2017). Theory of Impedance and Capacitance Spectroscopy of Solar Cells with Dielectric Relaxation, Drift-Diffusion Transport, and Recombination. The Journal of Physical Chemistry C.

-

PalmSens. (n.d.). Differential Pulse Voltammetry (DPV). PalmSens.

-

Crespi, F. (2018). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Open Access Text.

-

Chem960. (n.d.). 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine. chem960.com.

-

Cheng, Y-J., et al. (2006). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

-

Zhang, Y., et al. (2023). Electrochemical Impedance Spectroscopy as a Characterization Tool for Ion Transport in Molecular Layer-by-Layer Polyamide Membranes. ResearchGate.

-

Volyniuk, D., et al. (2019). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Molecules.

-

Famprikis, T., et al. (2022). Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. ACS Applied Materials & Interfaces.

-

BLD Pharm. (n.d.). 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine. BLD Pharm.

-

Sigma-Aldrich. (n.d.). 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Sigma-Aldrich.

-

ChemicalBook. (n.d.). 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine. ChemicalBook.

-

Warshel Chemical Ltd. (n.d.). 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS 1013405-25-8. Warshel Chemical Ltd.

-

Kuo, C-W., et al. (2022). 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. Polymers.

-

Zhang, J., et al. (2013). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry.

Sources

- 1. iieta.org [iieta.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. prezi.com [prezi.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]

- 9. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 10. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Differential Pulse Voltammetry (DPV) Gamry Instruments [gamry.com]

- 14. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]

- 15. openaccesspub.org [openaccesspub.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

thermal stability and degradation analysis of pyridine-carbazole compounds

An In-Depth Technical Guide to the Thermal Stability and Degradation Analysis of Pyridine-Carbazole Compounds

Foreword: The Imperative of Thermal Resilience in Advanced Materials

Pyridine-carbazole compounds represent a cornerstone in modern materials science, prized for their unique photophysical and electronic properties. Their application spans high-performance organic light-emitting diodes (OLEDs), hole-transporting materials in perovskite solar cells, and scaffolds in pharmaceutical development.[1][2][3] In these demanding environments, materials are subjected to significant thermal stress during both fabrication and operation. Consequently, thermal stability is not merely a desirable characteristic but a critical determinant of a device's operational lifetime, reliability, and safety. A comprehensive understanding of how these molecules behave at elevated temperatures—the points at which they decompose and the pathways they follow—is paramount for rational material design and predicting long-term performance.

This guide provides researchers, scientists, and drug development professionals with a technical framework for evaluating the thermal stability and degradation of pyridine-carbazole compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative, field-proven insights.

Part 1: Foundational Principles of Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure. For pyridine-carbazole systems, this is a function of the inherent aromatic stability of the heterocyclic rings, the strength of the covalent bonds linking them, and the influence of various functional groups appended to the core structure.

Key Thermal Metrics

Two primary metrics provide a window into the thermal behavior of these compounds:

-

Decomposition Temperature (Td): This is the temperature at which a molecule begins to chemically break down. It is typically reported as the temperature at which 5% weight loss is observed (Td5) via thermogravimetric analysis (TGA). Many advanced pyridine-carbazole derivatives exhibit excellent thermal stability, with Td values often exceeding 400 °C.[2][4]

-

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for morphological stability in thin-film devices, preventing deformation under operational heat.[5][6]

Factors Influencing Thermal Stability

The thermal resilience of a pyridine-carbazole compound is not static; it is dictated by a nuanced interplay of molecular features:

-

Molecular Weight and Structure: Generally, an increase in molecular weight and structural rigidity correlates with higher thermal stability and an elevated Tg.[5] The substitution pattern on the carbazole and pyridine rings is also critical; for instance, linking substituents at positions that enhance π-conjugation can improve stability.[7]

-

Substituent Effects: The electronic nature of substituent groups plays a significant role. Electron-withdrawing groups can influence the electron density and bond strengths within the aromatic system, altering degradation pathways.[8][9] Conversely, bulky substituents can create steric hindrance, which may inhibit intermolecular reactions that lead to degradation.

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding or π-π stacking, can increase the energy required to disrupt the material's structure, thereby enhancing its overall thermal stability.

Part 2: Core Analytical Techniques for Thermal Analysis

A robust assessment of thermal stability relies on precise and reproducible analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses of thermal analysis, providing quantitative data on decomposition and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provide a clear picture of decomposition temperatures, the presence of residual solvents or moisture, and the kinetics of degradation.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the pyridine-carbazole compound into a clean, tared TGA pan (typically platinum or alumina). Causality: This sample size is a balance—large enough to be representative, yet small enough to minimize thermal gradients within the sample.

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min. Causality: An inert atmosphere is crucial for studying the intrinsic thermal decomposition (pyrolysis) of the compound, preventing oxidative degradation which would occur in the presence of air and complicate the analysis.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 30-40 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600-800 °C. Causality: A 10 °C/min heating rate is a standard practice that provides a good balance between analytical speed and the resolution of thermal events. Slower rates can be used to resolve closely occurring decomposition steps.

-

-

Data Analysis: Plot the mass loss (%) versus temperature. Determine the onset of decomposition and the Td5 (temperature at 5% mass loss). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive to thermal events such as melting, crystallization, and glass transitions.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Causality: Hermetic sealing prevents mass loss due to sublimation or volatilization during the experiment, which would otherwise interfere with the heat flow measurement.

-

Atmosphere: Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature from ambient to a point above the expected melting temperature (but below the decomposition temperature determined by TGA) at a rate of 10 °C/min. This step erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature.

-

Second Heat: Ramp the temperature again at 10 °C/min. Causality: The second heating scan is typically used for analysis. It provides data on the intrinsic properties of the material from a known thermal state. The glass transition (Tg) is observed as a step-change in the heat flow baseline on this curve.

-

-

Data Analysis: Analyze the second heating curve to determine the Tg, as well as the onset temperatures and enthalpies of any melting (endothermic peak) or crystallization (exothermic peak) events.

Data Presentation: Thermal Properties of Exemplar Compounds

| Compound Class | Substituent | Td5 (°C) | Tg (°C) | Reference |

| Carbazole-Pyridine Bipolar Host | Dibenzothiophene | >450 | N/A | [4] |

| 3-(N,N-Diphenylamino)carbazole | Dicyanobenzene | 389 | 173 | [5] |

| Spiro-OMeTAD Composite HTM | OPOT-based | 438-441 | N/A | [2] |

Part 3: Unraveling Degradation Pathways

Understanding that a compound degrades is useful; understanding how it degrades is powerful. Degradation analysis seeks to identify the specific chemical reactions that occur under thermal stress. For N-heterocyclic compounds, these pathways can be complex, often involving radical mechanisms.[10]

Common Degradation Mechanisms

-

Homolytic Bond Cleavage: The high temperatures provide sufficient energy to break the weakest covalent bonds in the molecule. In pyridine-carbazole systems, this often occurs at bonds connecting the heterocyclic cores to aliphatic or other substituent groups.

-

Ring Scission: The aromatic rings themselves can fragment under extreme thermal stress. The pyridine ring, being more electron-deficient than carbazole, may have different points of initial cleavage. Studies on pyridine degradation have shown pathways involving oxidative ring cleavage.[11]

-

Condensation/Polymerization: At elevated temperatures, radical fragments can recombine to form higher molecular weight, often carbonaceous, residues. This is observed in TGA as the residual mass at the end of the experiment.[7]

Visualizing Analytical & Degradation Processes

Diagrams are essential for conceptualizing complex workflows and chemical transformations.

Caption: Integrated workflow for thermal degradation analysis.

Caption: A generalized thermal degradation pathway.

Part 4: Analysis of Degradation Products

Identifying the molecular fragments produced during decomposition is the final piece of the puzzle. This requires hyphenated analytical techniques that couple the separating power of chromatography with the identification capabilities of mass spectrometry.

Hyphenated Techniques: A Self-Validating System

The most powerful approach is to directly analyze the gases evolved during a TGA experiment.

-

TGA-MS (Mass Spectrometry) / TGA-FTIR (Fourier Transform Infrared Spectroscopy): By interfacing the outlet of the TGA furnace with a mass spectrometer or FTIR, a real-time chemical fingerprint of the evolved gases is obtained. A mass loss event observed in the TGA curve can be directly correlated with the mass spectra of the molecules being released at that exact temperature, providing a self-validating link between mass loss and chemical identity.[12]

Protocol: Analysis of Non-Volatile Degradation Products by LC-MS

For degradation products that are not volatile enough to be analyzed by TGA-MS or that remain in the residue, liquid chromatography-mass spectrometry is the method of choice.

-

Sample Generation: Perform a preparative TGA experiment, heating a larger sample (20-50 mg) to a specific temperature just past a major decomposition step. Alternatively, heat the sample in a sealed vial under an inert atmosphere.

-

Extraction: Allow the instrument to cool and carefully collect the residue from the TGA pan or vial. Extract the residue with a suitable organic solvent (e.g., dichloromethane, acetonitrile).[13]

-

LC Separation: Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system, typically with a reverse-phase C18 column. Develop a gradient elution method to separate the components of the complex mixture.

-

MS Detection and Identification: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).

-

Acquire full-scan mass spectra to determine the molecular weights of the separated degradation products.

-

Perform tandem MS (MS/MS) experiments. In MS/MS, a specific parent ion is selected, fragmented, and its fragment ions are analyzed. Causality: This fragmentation pattern is unique to the molecule's structure and acts like a fingerprint, allowing for confident structural elucidation of unknown degradation products.[14]

-

By systematically identifying the volatile and non-volatile products, a comprehensive picture of the degradation pathway can be constructed, providing invaluable feedback for the design of more thermally robust molecules.

Conclusion and Future Outlook

The is a critical component of materials science and drug development. A multi-faceted analytical approach, grounded in the principles of TGA and DSC and expanded by powerful hyphenated techniques like TGA-MS and LC-MS, provides the necessary insights to ensure material reliability. The methodologies described herein offer a robust framework for generating high-integrity data. As new generations of pyridine-carbazole materials are developed for even more demanding applications, these principles of rigorous thermal analysis will become increasingly vital, guiding the synthesis of next-generation compounds with enhanced stability and performance lifetimes.

References

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. (2025, May 14). ACS Omega. Retrieved January 3, 2026, from [Link]

-

Novel carbazole–pyridine copolymers by an economical method: synthesis, spectroscopic and thermochemical studies. (n.d.). Beilstein Journals. Retrieved January 3, 2026, from [Link]

-

Highly thermal stable and efficient carbazole/pyridine/dibenzothiophene based bipolar host material for red phosphorescent light-emitting diodes. (2023, February 1). ResearchGate. Retrieved January 3, 2026, from [Link]

-

3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. (2022, July 1). MDPI. Retrieved January 3, 2026, from [Link]

-

Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent. (2021, May 10). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Elucidating the thermal degradation of carbazole-containing platinum–polyyne polymers. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Substituent Effects in Nitro Derivatives of Carbazoles Investigated by Comparison of Low-Temperature Crystallographic Studies With Density Functional Theory (DFT) Calculations. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound? (2024, November 15). Quora. Retrieved January 3, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals. Retrieved January 3, 2026, from [Link]

-

Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved January 3, 2026, from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]

-

Transformation Products of Organic Contaminants and Residues—Overview of Current Simulation Methods. (n.d.). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

-

Organic Compounds Analysis. (n.d.). University of Florida, Institute of Food and Agricultural Sciences. Retrieved January 3, 2026, from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 3, 2026, from [Link]

-

Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International. Retrieved January 3, 2026, from [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Egyptian Drug Authority. Retrieved January 3, 2026, from [Link]

-

Stability testing protocol for experiments conducted at Pfizer U.K. Ltd. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Novel carbazole–pyridine copolymers by an economical method: synthesis, spectroscopic and thermochemical studies [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oled-intermediates.com [oled-intermediates.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. mt.com [mt.com]

- 13. lea.uga.edu [lea.uga.edu]

- 14. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to the Solubility of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine in Organic Solvents

Executive Summary: This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, a key bipolar host material in organic electronics. By examining its molecular structure and the fundamental principles of intermolecular forces, this document offers predictive insights into its behavior across a range of common organic solvents. A detailed, step-by-step experimental protocol for quantitative solubility determination is provided to empower researchers in materials science and drug development with a robust methodology for empirical validation. The guide synthesizes theoretical principles with practical laboratory procedures to serve as an essential resource for the formulation and processing of carbazole-based materials.

Introduction to 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (3,5-DCzPPy)

3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, hereinafter referred to as 3,5-DCzPPy, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics.[1] Its molecular architecture, which features electron-donating carbazole moieties and an electron-accepting pyridine core, imparts bipolar charge-transport properties.[1] This unique characteristic makes it an exemplary host material for phosphorescent organic light-emitting diodes (OLEDs), enabling efficient charge injection and transport, which are critical for device performance.[1][2]

The processing of 3,5-DCzPPy into thin films for electronic devices is predominantly carried out via solution-based techniques.[3] Therefore, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise but a critical prerequisite for optimizing device fabrication, controlling film morphology, and ensuring reproducible performance. This guide delves into the theoretical and practical aspects of 3,5-DCzPPy solubility.

Molecular Structure and Physicochemical Properties

To predict the solubility of 3,5-DCzPPy, a detailed examination of its molecular structure is essential.

-

Chemical Name: 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine[4]

-

CAS Number: 1013405-25-8[5]

-

Molecular Formula: C₄₁H₂₇N₃

-

Molecular Weight: 561.67 g/mol

The structure consists of a central pyridine ring, a polar heterocyclic aromatic compound. This core is substituted at the 3 and 5 positions with phenyl rings, which are in turn linked to carbazole units. The large, rigid, and predominantly nonpolar surface area of the two carbazole and two phenyl groups dominates the molecule's character, suggesting that van der Waals forces and π-π stacking will be the primary drivers of its intermolecular interactions. The lone pair of electrons on the pyridine nitrogen introduces a moderate dipole moment, but its influence is sterically shielded by the bulky flanking groups.

Caption: Molecular structure of 3,5-DCzPPy highlighting the central pyridine core (red) and carbazole units (blue).

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[6] This adage is a simplification of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7] These parameters deconstruct the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipolar) forces.

-

δh: Energy from hydrogen bonding.[7]

A solute is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and smaller distances suggest higher affinity.[7] While the specific HSP values for 3,5-DCzPPy are not published, we can infer its characteristics. Given its large aromatic structure, it will have a significant δd . The pyridine and carbazole nitrogens provide some polarity, contributing to a moderate δp , while the potential for hydrogen bonding is low, suggesting a small δh .

Predicted Solubility Profile of 3,5-DCzPPy

Based on the structural analysis and theoretical principles, a qualitative solubility profile for 3,5-DCzPPy can be predicted. Similar carbazole-based compounds are known to be soluble in common chlorinated and aromatic solvents like chloroform, dichloromethane, and toluene. The parent compound, 9H-carbazole, shows good solubility in non-polar solvents like toluene and benzene, and is more soluble in polar organic solvents like DMSO compared to water.[8]

Table 1: Predicted Qualitative Solubility of 3,5-DCzPPy in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene, Chlorobenzene | High | Favorable π-π stacking interactions between the solvent and the extensive aromatic system of 3,5-DCzPPy. Similar dispersion forces (δd). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and dispersity to interact with both the pyridine core and the carbazole/phenyl wings of the molecule. |

| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Moderate to High | The solvent's dipole can interact with the polar pyridine core. DMF, in particular, can form hydrogen bonds with carbazole moieties, enhancing solubility.[9][10] |

| Ethers | Diethyl Ether, 1,4-Dioxane | Low to Moderate | Moderate polarity but less effective at solvating the large, rigid structure compared to THF or aromatic solvents. |

| Ketones | Acetone, Cyclohexanone | Low to Moderate | Moderate polarity may offer some interaction, but steric hindrance and the large nonpolar regions of 3,5-DCzPPy limit solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low / Insoluble | The strong hydrogen-bonding network of the solvent (high δh) is not effectively disrupted by the solute, which cannot reciprocate these interactions.[11] |

| Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Dominated by dispersion forces, but the lack of aromaticity prevents favorable π-π stacking. The small polarity mismatch also disfavors dissolution. |

| Highly Polar | Dimethyl Sulfoxide (DMSO) | Moderate | Highly polar nature can solvate the pyridine core, but may be less compatible with the large nonpolar regions. |

Standard Operating Procedure (SOP) for Quantitative Solubility Determination

To move beyond prediction and obtain empirical data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[12]

Objective

To quantitatively determine the solubility of 3,5-DCzPPy in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

3,5-DCzPPy (purity >98%)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed glass vials for solvent evaporation

-

Vacuum oven or rotary evaporator

-

Volumetric flasks and pipettes

Step-by-Step Gravimetric Method

-

Preparation: Add an excess amount of 3,5-DCzPPy to a scintillation vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.[6] Vigorous shaking or stirring is crucial.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sample Extraction: Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Immediately attach a 0.2 μm syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled glass vial. This step removes any suspended microcrystals.

-

Solvent Evaporation: Remove the solvent from the pre-weighed vial using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature until the dried solute is at a constant weight.

-

Mass Determination: Accurately weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility.

Data Analysis and Calculation

The solubility (S) is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Mass of vial + solute: M_final

-

Mass of empty vial (tare): M_tare

-

Mass of dissolved solute: M_solute = M_final - M_tare

-

Volume of aliquot taken: V_aliquot (in L or mL)

Solubility (S) = M_solute / V_aliquot

The process should be repeated at least three times for each solvent to ensure reproducibility and calculate the standard deviation.

Caption: Experimental workflow for the gravimetric determination of solubility.

Practical Considerations and Troubleshooting

-

Compound Purity: Impurities can significantly alter solubility measurements. Ensure the use of high-purity 3,5-DCzPPy.

-

Temperature Control: Solubility is highly temperature-dependent.[8] Maintaining a constant and accurately measured temperature throughout the experiment is critical.

-

Equilibration Time: For large, rigid molecules, dissolution can be slow. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. 24 hours is a minimum guideline; 48-72 hours may be necessary for some systems.

-

Solvent Volatility: When working with volatile solvents like dichloromethane, minimize handling time in open air to prevent solvent loss and concentration changes.

-

Safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The solubility of 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is a critical parameter for its application in high-performance organic electronics. Its large, aromatic, and moderately polar structure dictates a preference for aromatic and chlorinated organic solvents. While theoretical predictions provide a valuable starting point for solvent screening, empirical determination through robust, standardized methods like the gravimetric protocol detailed herein is essential for obtaining accurate quantitative data. This guide provides the foundational knowledge and practical methodology required for researchers and developers to effectively work with and formulate solutions of this advanced material.

References

- Solubility of Things. (n.d.). Carbazole.

- Chemistry LibreTexts. (2024). Solubility test for Organic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Quora. (2017). How to determine the solubility of organic compounds.

- Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

- Request PDF. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A.

- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.

- ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction (×10 −3 ).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SincereChemical. (n.d.). 3,5-bis(3-(9h-carbazol-9-yl)phenyl)pyridine cas 1013405-25-8.

- Royal Society of Chemistry. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. doi:10.1039/D2IM00020B.

- SHANGHAI SYSTEAM BIOCHEM CO., LTD. (n.d.). 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS NO.1013405-25-8.

- Sigma-Aldrich. (n.d.). 3,5-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine.

- ChemicalBook. (2025). 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine | 1013405-25-8.

- Jinan Haihang Chemical Co., Ltd. (n.d.). 3,5-bis(3-(9h-carbazol-9-yl)phenyl)pyridine cas 1013405-25-8.

- Sigma-Aldrich. (n.d.). 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine.

- National Center for Biotechnology Information. (n.d.). Carbazole. PubChem.

- Ossila. (n.d.). 26DCzPPy Molecule | Bipolar Host Material for OLEDs.

- PubMed. (2025). Photolithographic organic electronics: from material design to applications.

- MDPI. (2024). 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole.

- Sigma-Aldrich. (n.d.). Organic Electronics.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind High-Performance Organic Electronics: A Focus on Intermediates.

- ResearchGate. (2025). High-efficiency blue organic light-emitting diodes using a 3,5-di(9H-carbazol-9-yl)tetraphenylsilane host via a solution-process.

- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

- Beilstein Journals. (n.d.). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives.

- TCI Chemicals. (n.d.). 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine.

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Photolithographic organic electronics: from material design to applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine | 1013405-25-8 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

Introduction: The Advent of Bipolar Host Materials

An In-depth Technical Guide to 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy)

Abstract: This technical guide provides a comprehensive overview of the chemical, photophysical, and electronic properties of 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine, commonly known as 35DCzPPy (CAS Number: 1013405-25-8). We delve into its molecular architecture, a plausible synthetic pathway via palladium-catalyzed cross-coupling, and its primary application as a high-performance bipolar host material in Organic Light-Emitting Diodes (OLEDs). Detailed explanations of its function within the device, the mechanism of charge transport, and a step-by-step protocol for the fabrication of a representative phosphorescent OLED (PHOLED) are provided for researchers, scientists, and professionals in the field of drug development and organic electronics.

The efficiency and stability of Organic Light-Emitting Diodes (OLEDs) are fundamentally dependent on the precise management of charge carriers—holes and electrons—within the emissive layer (EML). The compound 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine, hereafter referred to as 35DCzPPy, has emerged as a cornerstone material in this domain.[1] It is classified as a bipolar host material, a class of molecules engineered to possess both hole-transporting and electron-transporting capabilities within a single molecular framework.[1]

The ingenuity of the 35DCzPPy design lies in its fusion of electron-donating carbazole moieties, known for their excellent hole-transport characteristics and high triplet energy, with an electron-accepting pyridine core.[1] This combination creates a balanced charge transport environment within the EML, which is critical for ensuring that injected holes and electrons meet and form excitons efficiently on the guest emitter molecules. This guide will explore the key attributes that establish 35DCzPPy as a material of choice for fabricating high-efficiency phosphorescent OLEDs.[2][3]

Physicochemical and Electronic Properties

The utility of 35DCzPPy in optoelectronic applications is a direct consequence of its distinct physical and electronic characteristics. These properties are summarized below.

Core Chemical and Physical Data

A summary of the fundamental properties of 35DCzPPy is presented in Table 1. The high thermal stability, indicated by a decomposition temperature exceeding 290 °C, is crucial for the longevity of OLED devices, as it ensures the material can withstand the heat generated during operation and the thermal evaporation process during fabrication.[1][4] Its solubility in common organic solvents like chloroform and toluene facilitates material characterization and purification.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 1013405-25-8 | [1][6][7] |

| Molecular Formula | C₄₁H₂₇N₃ | [1][6][7] |

| Molecular Weight | 561.67 g/mol | [1][6][7] |

| Appearance | White Powder / Crystals | [1][3][5] |

| Melting Point | 237 °C | [3][6] |

| Purity Grades | >98% (Standard), >99% (Sublimed) | [1][7][8] |

| Solubility | Chloroform, THF, Toluene | [5][9] |

| Thermal Stability (TGA) | >290 °C (at 0.5% weight loss) | [1][4][10] |

Electronic and Photophysical Characteristics

The electronic and photophysical properties, detailed in Table 2, are paramount to the function of 35DCzPPy as an OLED host. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection from adjacent layers. The HOMO level of ~6.18 eV allows for efficient hole injection from typical hole-transport layers, while the LUMO level of ~2.75 eV facilitates electron injection.[1] The wide energy gap is essential for hosting high-energy emitters, such as blue phosphorescent dopants, without quenching their emission.

| Property | Value | Reference(s) |

| HOMO Energy Level | 6.18 eV | [1] |

| LUMO Energy Level | 2.75 eV | [1] |

| Absorption (λₘₐₓ) | 307 nm, 317 nm (in CH₂Cl₂) | [1][4][7] |

| Fluorescence (λₑₘ) | 347 nm (in CH₂Cl₂) | [1][4][7] |

Synthesis of 35DCzPPy: A Mechanistic Approach

The synthesis of complex biaryl structures like 35DCzPPy is reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[4][11][12] This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a double Suzuki-Miyaura coupling reaction between a central pyridine core, activated at the 3 and 5 positions, and a suitable carbazole-functionalized boronic acid derivative.

Caption: Proposed Suzuki-Miyaura reaction for 35DCzPPy synthesis.

Detailed Synthetic Protocol

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings due to its high activity and tolerance for various functional groups.[12] An inorganic base is required to activate the boronic acid for transmetalation to the palladium center.[13] A two-phase solvent system (e.g., Toluene/Water) is often used to dissolve both the organic reactants and the inorganic base.[12]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3,5-dibromopyridine (1.0 eq), 3-(9H-carbazol-9-yl)phenylboronic acid (2.2 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 2M aqueous potassium carbonate (K₂CO₃) solution and toluene (1:4 v/v). The base is crucial for the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 85-95 °C) with vigorous stirring.[12] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 35DCzPPy. For high-purity applications like OLEDs, a final purification step of temperature-gradient sublimation is necessary.[8]

Application in OLEDs: Device Physics and Architecture

The primary function of 35DCzPPy is to serve as the host material in the emissive layer of an OLED, particularly for phosphorescent emitters which can achieve up to 100% internal quantum efficiency.

Mechanism of a Bipolar Host System

In a host-guest EML, the host material (35DCzPPy) constitutes the bulk of the layer, while the guest (a phosphorescent dopant) is dispersed at a low concentration (typically 5-15 wt%).[9] The bipolar nature of 35DCzPPy is key to its performance.

Caption: Charge transport and emission mechanism in the 35DCzPPy host-guest system.

-

Charge Injection: Holes are injected from the Hole Transport Layer (HTL) into the HOMO of the 35DCzPPy molecules. Simultaneously, electrons are injected from the Electron Transport Layer (ETL) into the LUMO.[14]

-

Charge Transport: The carbazole units facilitate the transport of holes ("hole hopping"), while the pyridine core assists in electron transport. This bipolar transport ensures that charge carriers move through the EML towards each other.[9]

-

Exciton Formation: Holes and electrons recombine to form excitons. In an ideal scenario, this recombination occurs directly on the guest dopant molecules, which act as charge traps.[9] Alternatively, excitons form on the host molecules and then transfer their energy to the guest molecules via Förster or Dexter energy transfer mechanisms.

-

Light Emission: The excited guest molecules relax radiatively, emitting photons of a specific color, resulting in the light output of the OLED.

Experimental Protocol: OLED Fabrication via Vacuum Deposition

The fabrication of high-performance small-molecule OLEDs is predominantly carried out using high-vacuum thermal evaporation, which allows for the deposition of ultra-thin, uniform organic layers.[15][16]

Workflow for Device Fabrication

Caption: General workflow for fabricating an OLED device using thermal evaporation.

Step-by-Step Fabrication Protocol

Rationale: This protocol describes a standard architecture for a phosphorescent OLED. Each layer's material and thickness are chosen to optimize charge balance and device efficiency. The entire deposition process must occur in a high-vacuum environment (~10⁻⁷ torr) to prevent contamination.[17]

-

Substrate Preparation:

-

Begin with a patterned Indium Tin Oxide (ITO) coated glass substrate. ITO serves as the transparent anode.

-

Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

-

Dry the substrate with a nitrogen gun and immediately treat it with UV-ozone for 10-15 minutes to increase the work function of the ITO and remove organic residues.

-

-

Transfer to Vacuum Chamber: Immediately transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.

-

Organic Layer Deposition: Deposit the following layers sequentially by heating the source materials in crucibles. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit a 10 nm layer of a material like HAT-CN to facilitate hole injection from the ITO anode.

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of a material like TAPC or NPB to transport holes to the EML.[14]

-

Emissive Layer (EML): Co-evaporate 35DCzPPy as the host and a phosphorescent dopant (e.g., FIrpic for blue emission) at a weight ratio of ~90:10. The total thickness of this layer should be around 20-30 nm.

-

Electron Transport Layer (ETL): Deposit a 30-40 nm layer of an electron-transporting material like TPBi.[14]

-

-

Cathode Deposition:

-

Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to lower the electron injection barrier.

-

Cathode: Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.

-

-

Encapsulation: After deposition, the device must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-cured epoxy. This step is critical to protect the sensitive organic layers from degradation by oxygen and moisture.

-

Characterization: The completed device can now be tested to measure its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and operational lifetime.

Conclusion

3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy) stands as a highly effective and versatile bipolar host material for advanced OLED applications. Its molecular design, which integrates distinct hole- and electron-transporting moieties, provides the balanced charge carrier dynamics necessary for high-efficiency phosphorescent devices. A robust synthesis based on established Suzuki-Miyaura coupling chemistry makes it accessible for research and commercial production. The protocols and mechanisms detailed in this guide underscore its importance and provide a foundational understanding for scientists and engineers working to develop the next generation of organic electronic devices.

References

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

Noctiluca. Host Materials in OLED Technology. [Link]

-

LookChem. 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS NO.1013405-25-8. [Link]

-

ResearchGate. Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. [Link]

-

PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

-